4-bromo-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
Description
4-bromo-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of a bromine atom, a cyclopentyl group, and a trifluoroethoxy methyl group attached to a pyrazole ring
Properties
IUPAC Name |
4-bromo-1-cyclopentyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrF3N2O/c12-9-5-17(8-3-1-2-4-8)16-10(9)6-18-7-11(13,14)15/h5,8H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYDKJZIMSICAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)COCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the bromine atom: Bromination of the pyrazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the cyclopentyl group: This can be done through a nucleophilic substitution reaction using cyclopentyl halide.
Introduction of the trifluoroethoxy methyl group: This step involves the reaction of the intermediate compound with 2,2,2-trifluoroethanol in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding pyrazole alcohols.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-bromo-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-cyclopentyl-3-methyl-1H-pyrazole: Lacks the trifluoroethoxy group, which may affect its biological activity and chemical properties.
1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole:
Uniqueness
4-bromo-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is unique due to the combination of the bromine atom, cyclopentyl group, and trifluoroethoxy methyl group. This unique structure can impart specific chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
